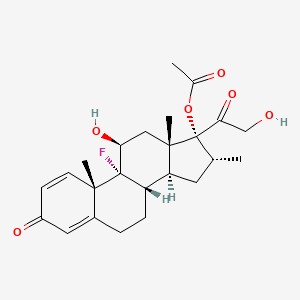

Dexamethasone 17-acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO6/c1-13-9-18-17-6-5-15-10-16(28)7-8-21(15,3)23(17,25)19(29)11-22(18,4)24(13,20(30)12-26)31-14(2)27/h7-8,10,13,17-19,26,29H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVRUILUEYSIMD-RPRRAYFGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)OC(=O)C)C)O)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)OC(=O)C)C)O)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312885 | |

| Record name | Dexamethasone 17-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25122-35-4 | |

| Record name | Dexamethasone 17-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25122-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone 17-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Solubility of Dexamethasone 17-Acetate for Researchers and Drug Development Professionals

Introduction

Dexamethasone 17-acetate, a potent synthetic glucocorticoid, is widely utilized for its anti-inflammatory and immunosuppressive properties. Its efficacy, however, is intrinsically linked to its physicochemical characteristics, paramount among which is its solubility. As a poorly water-soluble drug, understanding its behavior in various solvents is critical for the formulation of effective delivery systems, ensuring bioavailability, and enabling accurate in vitro and in vivo studies. This technical guide provides an in-depth overview of the solubility of this compound in different solvents, complete with quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility of this compound

The solubility of this compound has been determined in a range of common organic solvents and aqueous systems. The following table summarizes the available quantitative data to facilitate comparison.

| Solvent | Solubility | Temperature (°C) |

| Acetone | 100 mg/mL | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 87 mg/mL | 25 |

| Dimethylformamide (DMF) | 25 mg/mL | Not Specified |

| Ethanol | 20 mg/mL | 25 |

| Methanol | Soluble | Not Specified |

| Chloroform | Slightly Soluble | Not Specified |

| Ether | Very Slightly Soluble | Not Specified |

| Water | Insoluble (Predicted: 0.0164 mg/mL) | 25 |

| DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/mL | Not Specified |

Note: "Soluble," "Slightly Soluble," and "Very Slightly Soluble" are qualitative descriptors from various sources.[1] Quantitative values provide a more precise measure for formulation development. The solubility in the DMSO:PBS co-solvent system highlights a common strategy to dissolve hydrophobic compounds for biological assays.

Experimental Protocol: Determining this compound Solubility

A standard method for determining the equilibrium solubility of a compound involves the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of this compound in a chosen solvent.

Materials:

-

This compound (pure compound)

-

Selected solvent(s) of analytical grade

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with UV detector

-

HPLC column (e.g., C18 reverse-phase)

-

Mobile phase (e.g., Methanol:Water mixture)

-

Reference standard of this compound

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of solid added should be more than what is expected to dissolve to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high concentration measurements.

-

Dilution: Dilute the filtered solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

HPLC Analysis:

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: An isocratic mobile phase of methanol and water, for instance in a 65:35 (v/v) ratio, has been shown to be effective.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of 240 nm, which is near the maximum absorbance of this compound.

-

Injection Volume: A standard injection volume is 20 µL.

-

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

-

Quantification: Inject the diluted sample solution into the HPLC system. Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculation of Solubility: Back-calculate the original concentration in the undiluted supernatant, taking into account the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

The solubility of this compound is a critical parameter for its successful formulation and application in research and drug development. This guide provides a consolidated resource of its solubility in various solvents and a detailed, practical protocol for its experimental determination. The provided workflow diagram offers a clear visual guide for researchers undertaking these studies. A thorough understanding and accurate measurement of solubility are indispensable for optimizing the delivery and therapeutic potential of this important corticosteroid.

References

An In-Depth Technical Guide to the Stability and Degradation Pathways of Dexamethasone 17-Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of dexamethasone 17-acetate, a potent glucocorticoid widely used in various pharmaceutical formulations. Understanding the stability profile of this active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy throughout its shelf life. This document details the intrinsic stability of this compound under various stress conditions, outlines its degradation pathways, and provides detailed experimental protocols for its analysis.

Stability Profile of this compound

This compound is susceptible to degradation under several stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Forced Degradation Studies

Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to anticipate its degradation profile. The following tables summarize the quantitative data from forced degradation studies on dexamethasone and its derivatives under various stress conditions.

Table 1: Summary of Forced Degradation of Dexamethasone under Various Stress Conditions

| Stress Condition | Reagent/Condition Details | Exposure Time | Temperature | % Degradation | Degradation Products Identified | Reference |

| Acid Hydrolysis | 0.1 N HCl | 30 min | Room Temperature | 12.5% | Not Specified | [1] |

| Base Hydrolysis | 0.01 N NaOH | 30 min | Room Temperature | 15.2% | Not Specified | [1] |

| Oxidation | 5% H₂O₂ | 30 min | Room Temperature | 8.9% | Not Specified | [1] |

| Thermal | Solid State | 15 h | 60°C | 5.6% | Not Specified | [1] |

Table 2: Thermal Degradation of Dexamethasone in the Solid State

| Temperature | Exposure Time | % Recovery of Dexamethasone | % Peak Area of 17-oxo-dexamethasone | % Peak Area of Other Unknown Products | Reference |

| Unstressed | - | 98.2 ± 0.7% | - | - | [2] |

| 170°C | 1 h | Not Specified | 0.2 ± 0.1% | Not Specified | [2] |

| 200°C | 1 h | <20% | 5.8 ± 0.5% | Not Specified | [2] |

Degradation Pathways of this compound

The degradation of this compound proceeds through several pathways, primarily involving hydrolysis of the acetate ester, oxidation of the dihydroxyacetone side chain, and other rearrangements.

Hydrolytic Degradation

Under both acidic and basic conditions, the primary degradation pathway is the hydrolysis of the 17-acetate ester to yield dexamethasone. Further degradation of the dexamethasone molecule can then occur.

Caption: Hydrolytic degradation of this compound.

Oxidative Degradation

Oxidative stress, typically induced by agents like hydrogen peroxide, leads to the formation of several degradation products. A major oxidative degradation product is 17-oxo-dexamethasone, formed through the oxidation of the C17 side chain.[3]

Caption: Oxidative degradation pathway of this compound.

Photodegradation

Exposure to light, particularly UV radiation, can induce photodegradation of corticosteroids. The mechanism often involves the generation of reactive oxygen species (ROS) which then attack the steroid nucleus.[4] The presence of carbonyl functional groups in the molecular structure can also lead to Norrish type I and II photo-rearrangements.[3]

Caption: General photodegradation pathways for corticosteroids.

Thermal Degradation

At elevated temperatures, this compound can undergo degradation, particularly in the solid state. One of the identified thermal degradation products is 17-oxo-dexamethasone.[2]

Caption: Thermal degradation of this compound.

Experimental Protocols

Accurate assessment of the stability of this compound requires validated analytical methods. The following sections detail the protocols for a stability-indicating HPLC method and forced degradation studies.

Stability-Indicating HPLC Method

This method is designed to separate and quantify this compound from its potential degradation products.

3.1.1. Chromatographic Conditions

-

Column: Zorbax Eclipse XDB C8 (or equivalent)[5]

-

Mobile Phase: Gradient elution with a mixture of water (containing 0.1% formic acid) and acetonitrile.[2]

-

Table 3: Gradient Elution Program

Time (min) % Water (0.1% Formic Acid) % Acetonitrile 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

-

Flow Rate: 1.0 mL/min[1]

-

Column Temperature: 25-30°C

-

Detection: UV at 240 nm[6]

-

Injection Volume: 20 µL

3.1.2. Preparation of Solutions

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

-

Sample Solution: Prepare the sample by dissolving the drug product in a suitable solvent, followed by dilution with the mobile phase to a concentration within the linear range of the method.

Caption: General workflow for HPLC analysis.

Forced Degradation Experimental Protocol

The following protocols are for inducing degradation of this compound under various stress conditions.

3.2.1. Acid Hydrolysis

-

Prepare a solution of this compound in a suitable solvent.

-

Add an equal volume of 0.1 N hydrochloric acid.

-

Keep the solution at room temperature for 30 minutes.[1]

-

Neutralize the solution with an equivalent amount of 0.1 N sodium hydroxide.

-

Dilute to a suitable concentration with the mobile phase for HPLC analysis.

3.2.2. Base Hydrolysis

-

Prepare a solution of this compound in a suitable solvent.

-

Add an equal volume of 0.01 N sodium hydroxide.

-

Keep the solution at room temperature for 30 minutes.[1]

-

Neutralize the solution with an equivalent amount of 0.01 N hydrochloric acid.

-

Dilute to a suitable concentration with the mobile phase for HPLC analysis.

3.2.3. Oxidative Degradation

-

Prepare a solution of this compound in a suitable solvent.

-

Add an appropriate volume of 5% hydrogen peroxide solution.

-

Keep the solution at room temperature for 30 minutes.[1]

-

Dilute to a suitable concentration with the mobile phase for HPLC analysis.

3.2.4. Thermal Degradation (Solid State)

-

Place a known amount of this compound powder in a suitable container.

-

Expose the sample to a temperature of 60°C for 15 hours.[1]

-

After exposure, dissolve the sample in a suitable solvent and dilute with the mobile phase for HPLC analysis.

3.2.5. Photodegradation

-

Prepare a solution of this compound.

-

Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be protected from light.

-

After exposure, dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.

Conclusion

This technical guide has provided a detailed overview of the stability and degradation pathways of this compound. The provided data and experimental protocols serve as a valuable resource for researchers, scientists, and drug development professionals involved in the formulation, analysis, and quality control of this compound products. A thorough understanding of its degradation profile is paramount for the development of stable and effective pharmaceutical formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. Stability of Dexamethasone during Hot-Melt Extrusion of Filaments based on Eudragit® RS, Ethyl Cellulose and Polyethylene Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. asianpubs.org [asianpubs.org]

- 6. mdpi.com [mdpi.com]

In Vitro Effects of Dexamethasone 17-Acetate on Cell Lines: A Technical Guide

Disclaimer: This technical guide summarizes the in vitro effects of dexamethasone on various cell lines. Despite extensive searches, specific quantitative data and detailed studies on Dexamethasone 17-acetate are limited in publicly available scientific literature. Dexamethasone is the active metabolite of this compound, and the data presented herein pertains to the parent compound, dexamethasone, which is expected to elicit similar biological effects. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Dexamethasone, a potent synthetic glucocorticoid, is widely utilized in clinical practice for its anti-inflammatory and immunosuppressive properties. Its acetate ester, this compound, is a prodrug that is hydrolyzed to the active form, dexamethasone, in vivo. In vitro studies are crucial for elucidating the cellular and molecular mechanisms underlying the therapeutic and off-target effects of this class of drugs. This guide provides a comprehensive overview of the in vitro effects of dexamethasone on various cell lines, with a focus on cell viability, apoptosis, and gene expression. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research in this area.

Quantitative Data on In Vitro Effects

The following tables summarize the quantitative effects of dexamethasone on different cell lines as reported in the scientific literature.

Table 1: Inhibition of Cell Proliferation by Dexamethasone

| Cell Line | Cell Type | Assay | Concentration (M) | Inhibition (%) | Reference |

| LoVo | Human Colon Carcinoma | MTT | 1 x 10⁻⁴ | 40.2 | [1] |

| 2 x 10⁻⁴ | 46.9 | [1] | |||

| 3 x 10⁻⁴ | 52.6 | [1] | |||

| HCT116 | Human Colon Carcinoma | MTT | 1 x 10⁻⁴ | 41.8 | [1] |

| 2 x 10⁻⁴ | 49.3 | [1] | |||

| 3 x 10⁻⁴ | 58.8 | [1] | |||

| KNS42 | Human Neuroepithelial Tumor | Not Specified | High Concentrations | Significant Inhibition | [2] |

| T98G | Human Glioblastoma | Not Specified | High Concentrations | Significant Inhibition | [2] |

| A172 | Human Glioblastoma | Not Specified | 10⁻⁴ to 10⁻⁷ | Significant Inhibition | [2] |

| HepG2 | Human Hepatoma | CCK-8 | 329 µg/mL (IC50) | 50 |

Table 2: Induction of Apoptosis by Dexamethasone

| Cell Line | Cell Type | Assay | Concentration (M) | Treatment Duration (hours) | Apoptotic Cells (%) | Reference |

| LoVo | Human Colon Carcinoma | Annexin V/PI Staining | 1 x 10⁻⁴ | 72 | 34.8 ± 1.9 | [1] |

| HCT116 | Human Colon Carcinoma | Annexin V/PI Staining | 1 x 10⁻⁴ | 72 | 33.6 ± 1.4 | [1] |

| Multiple Myeloma (MF Subgroup) | Human Multiple Myeloma | Not Specified | Not Specified | Not Specified | ~25 | [3] |

| Multiple Myeloma (MS Subgroup) | Human Multiple Myeloma | Not Specified | Not Specified | Not Specified | ~24 | [3] |

| Jurkat | Human T-cell Leukemia | Morphocytochemical/Flow Cytometry | Not Specified | Not Specified | High Incidence | [4] |

| EUE | Human Epithelioid | Morphocytochemical/Flow Cytometry | Not Specified | Not Specified | High Incidence | [4] |

| Bovine Corneal Endothelial Cells | Bovine Corneal Endothelium | Annexin V/PI Staining | 10⁻⁴ and 10⁻³ | Not Specified | Significant Increase | [5] |

Table 3: Regulation of Gene and Protein Expression by Dexamethasone

| Cell Line | Target Gene/Protein | Regulation | Method | Reference |

| Multiple Myeloma | Glucocorticoid-induced leucine zipper (GILZ) | Up-regulation | Not Specified | [3] |

| L6 Myoblasts | PI3K subunit p85alpha | Overexpression | Not Specified | [6] |

| Neuronal Cells | Calcitonin gene-related peptide (CGRP) mRNA | Attenuation of NGF-induced increase | Not Specified | [7] |

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include untreated control wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the viability assay.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation solution. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Gene Expression Analysis (RT-qPCR)

This protocol allows for the quantification of changes in the expression of specific genes following drug treatment.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound.

-

RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

-

Quantitative PCR (qPCR):

-

Prepare a reaction mixture containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.

-

Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence intensity at each cycle.

-

-

Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression changes using the ΔΔCt method.

Signaling Pathways and Experimental Workflow

Glucocorticoid Receptor Signaling Pathway

Dexamethasone exerts its effects primarily through the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.

Caption: Dexamethasone signaling through the glucocorticoid receptor.

General Experimental Workflow

The following diagram outlines a typical workflow for studying the in vitro effects of this compound on a cell line.

Caption: A typical workflow for in vitro cell-based assays.

Conclusion

This technical guide provides a summary of the known in vitro effects of dexamethasone on various cell lines, highlighting its impact on cell proliferation, apoptosis, and gene expression. The provided experimental protocols and workflow diagrams serve as a resource for researchers investigating the cellular and molecular mechanisms of this compound. It is important to reiterate that the quantitative data presented is for dexamethasone, and further studies are warranted to elucidate the specific effects of this compound. Future research should focus on generating specific IC50 values, apoptosis rates, and comprehensive gene expression profiles for this compound across a diverse range of cell lines to better understand its therapeutic potential and off-target effects.

References

- 1. Dexamethasone affects cell growth/apoptosis/chemosensitivity of colon cancer via glucocorticoid receptor α/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of dexamethasone on cell proliferation of neuroepithelial tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dexamethasone-induced cell death is restricted to specific molecular subgroups of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dexamethasone apoptosis induction and glucocorticoid receptor levels in cultured normal and neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In-vitro effects of dexamethasone on cellular proliferation, apoptosis, and Na+-K+-ATPase activity of bovine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dexamethasone inhibits insulin-like growth factor signaling and potentiates myoblast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dexamethasone and activators of the protein kinase A and C signal transduction pathways regulate neuronal calcitonin gene-related peptide expression and release - PubMed [pubmed.ncbi.nlm.nih.gov]

Dexamethasone vs. Dexamethasone 17-Acetate: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of the biological activities of Dexamethasone and its 17-acetate ester, Dexamethasone 17-acetate. Dexamethasone is a potent synthetic glucocorticoid with well-established anti-inflammatory and immunosuppressive properties. This compound, on the other hand, is generally considered a prodrug that requires in vivo hydrolysis to the parent compound, Dexamethasone, to exert its full pharmacological effects. This guide will delve into their comparative receptor binding affinities, anti-inflammatory potencies, and pharmacokinetic profiles. Detailed experimental methodologies for key assays and visualizations of the core signaling pathway and experimental workflows are provided to support researchers in the field of corticosteroid development and application.

Introduction

Dexamethasone is a cornerstone of anti-inflammatory therapy, utilized for a wide range of conditions including autoimmune disorders, severe allergies, and certain cancers. Its efficacy stems from its potent agonistic activity at the glucocorticoid receptor (GR), leading to the modulation of gene expression and subsequent suppression of inflammatory pathways. This compound is an esterified form of Dexamethasone. Esterification is a common strategy in drug development to modify the physicochemical properties of a drug, such as its lipophilicity, which can in turn affect its absorption, distribution, and duration of action. Understanding the distinct biological profiles of Dexamethasone and its 17-acetate derivative is crucial for optimizing therapeutic strategies and for the development of novel corticosteroid-based therapies.

Mechanism of Action: The Glucocorticoid Receptor Signaling Pathway

Both Dexamethasone and Dexamethasone, following its in vivo conversion from this compound, exert their effects by binding to the intracellular glucocorticoid receptor (GR). The GR is a ligand-activated transcription factor that, upon binding to its agonist, translocates to the nucleus. In the nucleus, the ligand-receptor complex can modulate gene expression through several mechanisms:

-

Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as annexin A1 and mitogen-activated protein kinase phosphatase-1 (MKP-1).

-

Transrepression: The GR can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), without directly binding to DNA. This "tethering" mechanism is a key contributor to the anti-inflammatory effects of glucocorticoids.

-

Direct DNA Binding to Negative GREs (nGREs): The GR can also bind to nGREs to directly repress the transcription of pro-inflammatory genes.

The net result of these actions is a potent suppression of the inflammatory cascade, including the reduced production of cytokines, chemokines, and adhesion molecules.

Caption: Glucocorticoid Receptor (GR) signaling pathway.

Comparative Biological Activity

The primary difference in the biological activity between Dexamethasone and this compound lies in their affinity for the glucocorticoid receptor and their resulting potency.

Glucocorticoid Receptor Binding Affinity

Dexamethasone exhibits a high binding affinity for the glucocorticoid receptor. In contrast, esterification at the 17α-position, as in this compound, generally leads to a decrease in receptor binding affinity. This is because the bulky acetate group can sterically hinder the optimal interaction of the steroid with the ligand-binding pocket of the GR. Consequently, this compound is considered to have significantly lower intrinsic activity at the GR compared to Dexamethasone.

| Compound | Receptor | Binding Affinity (Kd) | Reference |

| Dexamethasone | Glucocorticoid Receptor (Human Mononuclear Leukocytes) | 6.7 ± 0.5 nM | [1] |

| Dexamethasone | Type I Receptor (Mouse Brain) | ~0.83 nM | [2] |

| This compound | Glucocorticoid Receptor | Lower than Dexamethasone (Qualitative) |

Anti-inflammatory Potency

The anti-inflammatory potency of a corticosteroid is directly related to its ability to activate the GR. Given its higher receptor affinity, Dexamethasone is a more potent anti-inflammatory agent than this compound on a molar basis. This compound relies on its conversion to Dexamethasone to exert a significant anti-inflammatory effect.

| Compound | Assay | Potency (IC50) | Reference |

| Dexamethasone | Suppression of COX-2 induction by TNFα in MC3T3-E1 cells | 1 nM | [3] |

| This compound | Various anti-inflammatory assays | Lower than Dexamethasone (Qualitative) |

The Prodrug Concept: In Vivo Hydrolysis of this compound

This compound is widely considered to function as a prodrug for Dexamethasone. A prodrug is an inactive or less active compound that is metabolized (i.e., converted) in the body into an active drug. The increased lipophilicity of this compound compared to Dexamethasone can enhance its absorption through biological membranes, such as the cornea.[4] Once absorbed, esterases in tissues and blood hydrolyze the acetate group, releasing the active Dexamethasone. This in vivo conversion is essential for the therapeutic efficacy of this compound.

Caption: Prodrug activation of this compound.

Pharmacokinetic Profiles

The pharmacokinetic profiles of Dexamethasone and this compound differ primarily due to the presence of the acetate group, which influences their absorption, distribution, and metabolism.

| Parameter | Dexamethasone | This compound | Key Considerations |

| Absorption | Well absorbed orally. | Lipophilicity may enhance absorption through certain routes (e.g., topical, ocular). | Formulation plays a significant role. |

| Distribution | Widely distributed throughout the body. | Distribution is dependent on conversion to Dexamethasone. | |

| Metabolism | Primarily metabolized in the liver by CYP3A4. | Hydrolyzed to Dexamethasone by esterases in various tissues. | The rate of hydrolysis is a critical factor for its activity. |

| Elimination Half-life | Approximately 36-54 hours (biological). | The apparent half-life is influenced by the rate of conversion to Dexamethasone. |

Experimental Protocols

Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the relative binding affinity of a test compound (e.g., this compound) for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-Dexamethasone) for binding to the receptor.

Methodology:

-

Preparation of Receptor Source: A cell line expressing the human glucocorticoid receptor (e.g., A549 cells) is cultured and harvested. A cytosolic extract containing the GR is prepared by cell lysis and centrifugation.

-

Incubation: A constant concentration of the radiolabeled ligand ([³H]-Dexamethasone) and the receptor preparation are incubated with varying concentrations of the unlabeled test compound (Dexamethasone or this compound).

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter, which traps the receptor-ligand complexes.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used animal model to assess the anti-inflammatory activity of compounds.

Methodology:

-

Animal Model: Typically, rats or mice are used.

-

Compound Administration: The test compounds (Dexamethasone or this compound) or vehicle are administered to the animals at various doses, usually via oral or intraperitoneal routes.

-

Induction of Inflammation: A short time after compound administration, a sub-plantar injection of carrageenan (a seaweed extract) is given into the paw of the animal to induce a localized inflammatory response.

-

Measurement of Edema: The volume of the paw is measured at regular intervals after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of paw edema by the test compound compared to the vehicle-treated group is calculated to determine the anti-inflammatory potency.

Conclusion

Dexamethasone is a highly potent glucocorticoid that directly activates the glucocorticoid receptor to elicit its anti-inflammatory and immunosuppressive effects. This compound, due to its lower receptor binding affinity, functions primarily as a prodrug, requiring in vivo hydrolysis to the parent Dexamethasone for its biological activity. The choice between these two compounds in a therapeutic setting depends on the desired pharmacokinetic profile, with the acetate ester offering the potential for modified absorption and duration of action. For researchers and drug developers, a thorough understanding of these differences is essential for the rational design and application of corticosteroid-based therapies. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for further investigation in this field.

References

- 1. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. High affinity binding and regulatory actions of dexamethasone-type I receptor complexes in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Biopharmaceutical Assessment of Dexamethasone Acetate-Based Hydrogels Combining Hydroxypropyl Cyclodextrins and Polysaccharides for Ocular Delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Dexamethasone 17-Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamethasone 17-acetate is a synthetic glucocorticoid, a potent anti-inflammatory and immunosuppressant prodrug. Following administration, it is rapidly hydrolyzed to its active form, dexamethasone. This guide provides a comprehensive overview of the pharmacokinetics and metabolism of this compound, focusing on the journey of the molecule from administration to elimination. The information presented herein is intended to support research and development efforts in the pharmaceutical sciences.

Pharmacokinetics

This compound is designed for enhanced lipophilicity, which can influence its absorption and distribution characteristics. However, detailed pharmacokinetic parameters for the 17-acetate ester are not extensively available in publicly accessible literature. The focus of most pharmacokinetic studies has been on the active moiety, dexamethasone, following the administration of various salt and ester forms.

The bioavailability of oral dexamethasone is generally high, although it can be variable. Studies in healthy volunteers have reported a mean oral bioavailability of approximately 78-83%.[1] However, in patients with neurological diseases receiving high doses, the mean bioavailability was found to be lower and more variable at around 53%.[2]

Once this compound is absorbed, it is presumed to undergo rapid and extensive hydrolysis in the plasma and tissues to release the active dexamethasone. The pharmacokinetic profile is therefore largely reflective of dexamethasone.

Table 1: Pharmacokinetic Parameters of Dexamethasone in Various Species

| Species | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |

| Human | 1 mg oral | - | 1 (0.5-4) | - | 4 (18%) | [3] |

| Dog | 0.1 mg/kg IV | - | - | - | > low-dose | [1] |

| Dog | 0.01 mg/kg IV | - | - | - | - | [1] |

| Dog | 1 mg/kg IV | - | - | - | 2-2.3 | [4] |

| Dog | 1 mg/kg IM | - | 0.5-0.67 | - | - | [4] |

| Rat | Subcutaneous infusion | - | - | - | - | [5] |

Note: Specific Cmax and AUC values are often dose-dependent and vary significantly between studies. This table provides a qualitative and comparative overview.

Metabolism

The metabolism of dexamethasone, the active form of this compound, primarily occurs in the liver. The major metabolic pathway is oxidation, mediated by the cytochrome P450 enzyme system, specifically CYP3A4.

The primary metabolites are 6α- and 6β-hydroxylated forms of dexamethasone. Another significant metabolic route is the cleavage of the side-chain. The resulting metabolites are then further conjugated for excretion.

Experimental Protocols

Objective: To determine the pharmacokinetic profile of this compound following oral administration to Sprague-Dawley rats.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Sprague-Dawley rats (male, 200-250 g)

-

Oral gavage needles

-

Blood collection tubes (e.g., with K2EDTA)

-

Centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Animal Acclimatization and Fasting:

-

Dosing:

-

Prepare a suspension of this compound in the vehicle at the desired concentration.

-

Administer a single oral dose to each rat via gavage at a specified volume (e.g., 10 mL/kg).[7]

-

-

Blood Sampling:

-

Plasma Preparation:

-

Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes) to separate the plasma.[6]

-

Transfer the plasma to clean tubes and store at -80°C until analysis.

-

-

Sample Analysis (LC-MS/MS):

-

Sample Preparation: Perform protein precipitation or liquid-liquid extraction to isolate the analyte from the plasma matrix. A typical procedure involves adding a precipitation solvent (e.g., acetonitrile) containing an internal standard to the plasma sample.

-

Chromatography: Use a suitable C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound and dexamethasone.

-

Mass Spectrometry: Employ a tandem mass spectrometer with electrospray ionization (ESI) in positive mode. Monitor specific precursor-to-product ion transitions for the quantitative analysis of both the prodrug and the active drug.[2][9][10][11]

-

-

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis software.

-

Signaling Pathway

Dexamethasone, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. The signaling pathway is initiated by the binding of dexamethasone to the cytoplasmic GR, which is associated with a complex of heat shock proteins (HSPs). This binding event leads to a conformational change in the GR, causing the dissociation of the HSPs. The activated GR-dexamethasone complex then translocates to the nucleus.

In the nucleus, the complex can act in two primary ways:

-

Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.

-

Transrepression: The GR monomer can interact with other transcription factors, such as NF-κB and AP-1, inhibiting their pro-inflammatory activity.

Conclusion

This compound serves as an effective prodrug, delivering the potent anti-inflammatory agent dexamethasone. While specific pharmacokinetic data for the acetate ester is limited, the metabolic fate and mechanism of action of the active dexamethasone are well-characterized. The provided methodologies and pathways offer a foundational understanding for researchers and professionals in drug development. Further studies focusing on the in vivo hydrolysis kinetics of this compound would be beneficial for a more complete pharmacokinetic profile.

References

- 1. Dexamethasone pharmacokinetics in clinically normal dogs during low- and high-dose dexamethasone suppression testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a rapid liquid chromatography tandem mass spectrometry method for the quantitation of serum dexamethasone and its clinical verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modeling Corticosteroid Pharmacokinetics and Pharmacodynamics, Part I: Determination and Prediction of Dexamethasone and Methylprednisolone Tissue Binding in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of dexamethasone and its effect on adrenal gland function in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2.6.2. Oral Administration and Blood Sampling [bio-protocol.org]

- 7. research.unsw.edu.au [research.unsw.edu.au]

- 8. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early-Stage Research of Dexamethasone 17-acetate's Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational experimental data and methodologies used to characterize the anti-inflammatory properties of Dexamethasone 17-acetate. This document focuses on the core mechanisms of action, key signaling pathways, and detailed experimental protocols relevant to its early-stage research and development.

Core Mechanism of Action

This compound, a potent synthetic glucocorticoid, exerts its anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR) in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates gene expression through two primary mechanisms: transactivation and transrepression.

-

Transactivation: The GR complex directly binds to Glucocorticoid Response Elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription.

-

Transrepression: The GR complex interferes with the function of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby downregulating the expression of a wide range of inflammatory mediators including cytokines, chemokines, and adhesion molecules.[1][2]

Key Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of critical signaling cascades. The primary pathways affected are the NF-κB and AP-1 signaling pathways, which are central to the inflammatory response.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound suppresses the AP-1 signaling pathway.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize key quantitative data from early-stage research on Dexamethasone and its derivatives.

| Inflammatory Mediator | Cell Type | Stimulant | IC50 of Dexamethasone | Reference |

| MCP-1 | THP-1 | TNF-α | 3 nM | [3] |

| IL-1β | THP-1 | TNF-α | 7 nM | [3] |

| G-CSF | HRMP | TNF-α | 2-6 nM | [3] |

| GM-CSF | HRMP | TNF-α | 2-6 nM | [3] |

| MIP-1α | HRMP | TNF-α | 2-6 nM | [3] |

| IL-6 | HRMP | TNF-α | 2-6 nM | [3] |

| RANTES | HRMP | TNF-α | 2-6 nM | [3] |

| Lymphocyte Proliferation | PBMC | Concanavalin-A | < 10⁻⁶ M (in sensitive subjects) | [4] |

HRMP: Human Retinal Microvascular Pericytes; PBMC: Peripheral Blood Mononuclear Cells

| Cytokine | Cell Type | Stimulant | Dexamethasone Concentration | % Inhibition | Reference |

| IL-6 | PBMC | Concanavalin-A | 10⁻⁶ M | Significant Inhibition | [4] |

| TNF-α | PBMC | Concanavalin-A | > 10⁻⁶ M | Significant Inhibition | [4] |

| IL-1β | Mononuclear Cells | None (Spontaneous) | 10⁻⁸ - 10⁻⁵ M | Dose-dependent | [5] |

| IL-6 | Mononuclear Cells | LPS | 10⁻⁸ - 10⁻⁵ M | Dose-dependent | [5] |

| TNF-α | Mononuclear Cells | LPS | 10⁻⁸ - 10⁻⁵ M | Dose-dependent | [5] |

Detailed Experimental Protocols

In Vitro Anti-inflammatory Assays

This protocol describes a method to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages.[6][7][8]

Caption: Workflow for macrophage-based in vitro anti-inflammatory assay.

Materials:

-

J774A.1 murine macrophage cell line

-

Macrophage medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

12-well cell culture plates

-

ELISA kits for TNF-α and IL-10

Procedure:

-

Culture J774A.1 macrophages in petri dishes until confluent.

-

Harvest the cells without using enzymes or scrapers.

-

Resuspend the cells in fresh macrophage medium and stimulate them in suspension with LPS (e.g., 100 ng/mL).

-

Seed 100,000 cells per well into 12-well plates containing various concentrations of this compound.

-

Include control wells with LPS-stimulated macrophages without the test compound and unstimulated cells.

-

Incubate the plates at 37°C for 16-18 hours.

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-10 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

This protocol details the measurement of nitric oxide (NO) production, a key inflammatory mediator, in RAW 264.7 macrophages.[9][10][11]

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS

-

LPS

-

This compound

-

Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well plate

Procedure:

-

Seed RAW 264.7 cells (e.g., 1.5 x 10⁵ cells/mL) in a 96-well plate and incubate for 18-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

After incubation, collect 100 µL of the cell culture supernatant.

-

Mix the supernatant with 100 µL of Griess reagent in a new 96-well plate.

-

Incubate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration by referencing a standard curve generated with known concentrations of sodium nitrite.

In Vivo Anti-inflammatory Assay

This is a classic model for evaluating the in vivo efficacy of acute anti-inflammatory agents.[12][13][14][15][16]

Materials:

-

Male Wistar rats (150-200g)

-

Carrageenan (1% in saline)

-

This compound

-

Plethysmometer or digital calipers

Procedure:

-

Administer this compound (e.g., intraperitoneally or orally) to the rats at various doses. A control group should receive the vehicle.

-

After a set pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

-

The percentage inhibition of edema is calculated for each group compared to the vehicle control group.

Molecular Biology Protocols

This protocol provides a general framework for quantifying the effect of this compound on the mRNA expression of pro-inflammatory cytokines.[17][18][19][20]

Procedure:

-

Cell Treatment and RNA Isolation: Treat cells (e.g., LPS-stimulated macrophages) with this compound. Isolate total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).

-

cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: Perform real-time quantitative PCR using a qPCR instrument and a SYBR Green-based detection method. The reaction mixture should include cDNA template, forward and reverse primers for the target genes (e.g., TNF-α, IL-6, IL-1β, and a housekeeping gene like GAPDH or β-actin), and a qPCR master mix.

-

Cycling Conditions (Example):

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

Melt curve analysis

-

-

-

Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Note: Primer sequences should be designed and validated for specificity and efficiency for the target genes of interest.

This protocol outlines the general steps for assessing the effect of this compound on the activation of NF-κB and AP-1 signaling pathways.[21][22][23][24]

Procedure:

-

Cell Treatment and Protein Extraction: Treat cells with this compound and/or an inflammatory stimulus. For NF-κB translocation, prepare cytoplasmic and nuclear protein extracts. For total protein analysis of AP-1 components, prepare whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of the extracts using a suitable assay (e.g., BCA or Bradford assay).

-

SDS-PAGE and Protein Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p65, anti-p50 for NF-κB; anti-c-Jun, anti-c-Fos for AP-1; and loading controls like β-actin or Lamin B1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the respective loading controls to determine the relative protein expression or translocation.

Note: The choice of specific antibodies and their optimal dilutions should be determined empirically.

This guide provides a foundational understanding of the experimental approaches used in the early-stage evaluation of this compound's anti-inflammatory properties. The provided protocols and data serve as a starting point for researchers to design and interpret their own studies in this area.

References

- 1. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting glucocorticoid receptor signaling pathway for treatment of stress-related brain disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of dexamethasone on IL-1beta, IL-6, and TNF-alpha production by mononuclear cells of newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Macrophage Inflammatory Assay [bio-protocol.org]

- 8. Macrophage Inflammatory Assay [en.bio-protocol.org]

- 9. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]

- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. inotiv.com [inotiv.com]

- 13. researchgate.net [researchgate.net]

- 14. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 15. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mcgill.ca [mcgill.ca]

- 19. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 20. RT-PCR Protocols | Office of Scientific Affairs [osa.stonybrookmedicine.edu]

- 21. researchgate.net [researchgate.net]

- 22. Dexamethasone prevents interleukin-1beta-induced nuclear factor-kappaB activation by upregulating IkappaB-alpha synthesis, in lymphoblastic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Dexamethasone prevents interleukin-1beta-induced nuclear factor-kappaB activation by upregulating IkappaB-alpha synthesis, in lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. estudogeral.uc.pt [estudogeral.uc.pt]

A Comprehensive Technical Guide to Dexamethasone 17-Acetate: Molecular Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexamethasone 17-acetate, a potent synthetic glucocorticoid, is a derivative of dexamethasone used extensively in pharmaceutical applications for its anti-inflammatory and immunosuppressive properties.[1][2][3] This technical guide provides an in-depth overview of its molecular structure, physicochemical properties, and mechanism of action. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis, and visualizes key biological and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for research and development professionals.

Molecular Structure and Physicochemical Properties

This compound is a corticosteroid hormone characterized by a core steroid structure.[2][3][4] The addition of an acetate group at the 17-position modifies its physicochemical properties, influencing its lipophilicity and formulation characteristics.[5]

Molecular Identity

| Parameter | Value | Reference |

| Chemical Name | (11β,16α)-21-(acetyloxy)-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione | [6] |

| Molecular Formula | C24H31FO6 | [1][2][5][6] |

| Molecular Weight | 434.5 g/mol | [1][2][5][6] |

| CAS Number | 1177-87-3 | [1][2][6] |

Physicochemical Characteristics

| Property | Value | Reference |

| Melting Point | 238-240 °C | [2] |

| Boiling Point | 579.4 ± 50.0 °C (Predicted) | [2] |

| Appearance | White or Off-White Crystalline Solid/Powder | [2][6][7] |

| Solubility | Insoluble in water.[1] Soluble in acetone (100 mg/mL), DMSO (30 mg/mL), ethanol (3 mg/mL), and dimethylformamide (25 mg/mL).[1][6][7] | |

| pKa | 12.08 ± 0.70 (Predicted) | [2][7] |

| UV/Vis (λmax) | 239 nm | [6] |

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound exerts its effects through its active metabolite, dexamethasone, which is a potent agonist of the glucocorticoid receptor (GR).[8][9] The mechanism involves a cascade of molecular events leading to the modulation of gene expression.

The signaling pathway begins with the binding of dexamethasone to the cytoplasmic GR, which is part of a multiprotein complex.[5] This binding induces a conformational change in the receptor, leading to its dissociation from the complex and translocation into the nucleus.[5][10] Inside the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1][5] This interaction can either upregulate the transcription of anti-inflammatory genes or repress the transcription of pro-inflammatory genes, such as those encoding cytokines and chemokines.[8][9][10]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, often starting from precursors like tigogenin or by direct acylation of dexamethasone.[5][11] A general laboratory-scale synthesis from dexamethasone is outlined below.

Materials:

-

Dexamethasone

-

Acetic anhydride

-

Pyridine (as catalyst and solvent)

-

Dichloromethane (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve Dexamethasone in a mixture of pyridine and dichloromethane in a round-bottom flask equipped with a magnetic stirrer, under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard method for the quantification and purity assessment of this compound.[12][13]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 239 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve a known amount of the sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the concentration of the analyte in the sample by comparing its peak area with the calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.[14][15]

Instrumentation and Conditions:

-

NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).

-

Experiments: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC) experiments can be performed for full structural assignment.

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified this compound in the chosen deuterated solvent in an NMR tube.

-

Data Acquisition: Acquire the NMR spectra according to the instrument's standard operating procedures.

-

Data Analysis: Process the acquired data (Fourier transformation, phase correction, and baseline correction). Analyze the chemical shifts, coupling constants, and integration of the signals in the 1H NMR spectrum and the chemical shifts in the 13C NMR spectrum to confirm the molecular structure. The presence of the acetate group can be confirmed by a characteristic singlet peak around 2.1 ppm in the 1H NMR spectrum.

Biological Assays

Glucocorticoid Receptor Activation Assay

This assay measures the ability of this compound to activate the glucocorticoid receptor.

Methodology:

-

Cell Culture: Use a cell line that endogenously expresses the glucocorticoid receptor or has been transfected with a GR expression vector and a reporter gene (e.g., luciferase) under the control of a GRE promoter.

-

Treatment: Treat the cells with varying concentrations of this compound.

-

Lysis and Reporter Assay: After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Data Analysis: Plot the reporter activity against the concentration of the compound to determine the EC50 value, which represents the concentration at which 50% of the maximal response is observed.

Cytokine Inhibition Assay

This assay evaluates the anti-inflammatory activity of this compound by measuring its ability to inhibit the production of pro-inflammatory cytokines.[5]

Methodology:

-

Cell Culture: Use immune cells such as peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7).

-

Stimulation and Treatment: Pre-treat the cells with various concentrations of this compound for a defined period, followed by stimulation with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS).

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.

-

Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the compound and determine the IC50 value.

Conclusion

This compound remains a cornerstone in the treatment of inflammatory and autoimmune disorders. A thorough understanding of its molecular characteristics, mechanism of action, and analytical methodologies is crucial for its effective development and application in pharmaceutical research. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers, facilitating further investigation and innovation in the field of corticosteroid therapeutics.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Dexamethasone-17-acetate | 1177-87-3 [chemicalbook.com]

- 3. Dexamethasone Acetate | C24H31FO6 | CID 236702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Steroid - Wikipedia [en.wikipedia.org]

- 5. This compound | 25122-35-4 | Benchchem [benchchem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 1177-87-3 CAS MSDS (Dexamethasone-17-acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. Corticosteroid - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Dexamethasone-17-acetate(1177-87-3) 1H NMR [m.chemicalbook.com]

- 15. Understanding the structure and dynamics of anti-inflammatory corticosteroid dexamethasone by solid state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dexamethasone 17-Acetate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexamethasone 17-acetate is a synthetic glucocorticoid, a potent anti-inflammatory and immunosuppressive agent. As a more lipophilic ester of dexamethasone, it readily crosses cell membranes to exert its effects. In cell culture, it is a vital tool for a myriad of applications, including inducing differentiation, studying signal transduction pathways, and investigating drug efficacy. These application notes provide detailed protocols for the preparation and use of this compound stock solutions to ensure reproducibility and accuracy in your research.

Data Presentation

Quantitative data regarding the properties and use of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₂₄H₃₁FO₆ |

| Molecular Weight | 434.5 g/mol |

| Appearance | White to off-white crystalline solid |

| Storage of Powder | -20°C |

Table 2: Solubility Data

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL |

| Ethanol | ~3 mg/mL |

| Water | Insoluble |

Table 3: Recommended Concentrations for Cell Culture

| Application | Cell Type | Working Concentration |

| Osteogenic Differentiation | Mesenchymal Stem Cells | 10-100 nM |

| Adipogenic Differentiation | Mesenchymal Stem Cells | 0.1-1 µM |

| Anti-inflammatory Assays | Macrophages, Endothelial Cells | 1-1000 nM |

| Gene Expression Studies | Various | 10 nM - 1 µM |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for further dilutions.

Materials:

-

This compound powder (MW: 434.5 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Sterile disposable syringe (1 mL or 3 mL)

-

Sterile 0.22 µm syringe filter (PTFE or other DMSO-compatible membrane)

-

Laminar flow hood or biological safety cabinet

Procedure:

-

Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.

-

Weighing: Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh 4.345 mg of this compound powder directly into the tube.

-

Solvent Addition: Using a sterile pipette, add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.

-

Dissolution: Vortex the tube for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Sterile Filtration: To ensure the sterility of the stock solution, filter it through a 0.22 µm syringe filter.

-

Attach the sterile 0.22 µm syringe filter to a new sterile syringe.

-

Draw the this compound solution into the syringe.

-

Carefully dispense the filtered solution into a new, sterile, and clearly labeled polypropylene tube.

-

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C. The stock solution in DMSO is stable for at least 6 months when stored properly.

Protocol 2: Preparation of Working Solutions and Use in Cell Culture

This protocol outlines the dilution of the stock solution to a final working concentration in cell culture medium.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed, complete cell culture medium appropriate for your cell line

-

Sterile serological pipettes and pipette tips

Procedure:

-

Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To improve accuracy, it is recommended to perform an intermediate dilution. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in sterile cell culture medium (e.g., 1 µL of 10 mM stock into 99 µL of medium).

-

Final Dilution: Add the appropriate volume of the stock or intermediate solution to your cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 100 nM from a 100 µM intermediate stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the 100 µM solution to 1 mL of cell culture medium).

-

Solvent Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated cultures. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.

-

Treatment of Cells: Gently mix the medium containing the final concentration of this compound and add it to your cell cultures. Incubate for the desired period according to your experimental design.

Mandatory Visualizations

Signaling Pathway of this compound

This compound, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.

Caption: this compound signaling pathway.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the logical workflow for preparing a sterile stock solution of this compound.

Application Notes and Protocols for Dexamethasone 17-acetate Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Dexamethasone 17-acetate in various animal models for research purposes, particularly in the context of inflammation, immunosuppression, and the establishment of disease models.

This compound, a synthetic glucocorticoid, is a potent anti-inflammatory and immunosuppressive agent. Its increased lipophilicity compared to dexamethasone makes it a suitable candidate for certain formulations and delivery methods. While many studies use the term "dexamethasone" interchangeably with its ester forms, this document focuses on protocols applicable to this compound.

Data Presentation: Quantitative Administration Protocols

The following tables summarize dosages and administration routes for this compound (or Dexamethasone, as often interchangeably reported) in common animal models.

Table 1: Dexamethasone Administration in Mouse Models

| Application | Mouse Strain | Dosage | Administration Route | Frequency | Reference |

| Anti-inflammatory (LPS challenge) | C57BL/6 | 0.5, 1.5, 5 mg/kg | Oral (PO) | Daily from 24h before and 5 days after LPS | [1] |

| Anti-inflammatory (LPS challenge) | C57BL/6 | 5 mg/kg | Intraperitoneal (IP) | Simultaneously with LPS | [2] |

| Anti-inflammatory (LPS challenge) | C57BL/6 | 10 mg/kg | Oral (PO) | Before LPS injection | |

| Anti-inflammatory (LPS challenge) | Not Specified | 10 mg/kg | Intraperitoneal (IP) | Not Specified | [3] |

| Immunosuppression | C57BL/6N | 10, 33, 100 µg/mL | In drinking water | Ad libitum | [4] |

| Immunosuppression | C57BL/6N | 125 µ g/mouse/day | Intraperitoneal (IP) | Daily | [4] |

| Noise-Induced Hearing Loss | CBA | 3, 10 mg/kg | Intraperitoneal (IP) | Daily for 5 days | [5] |

| Long-term Metabolic Effects | C57BL/6 | 2 mg/kg | Intraperitoneal (IP) | 3 times per week for 13 weeks | [6][7] |

| General Anti-inflammatory | Swiss | Not Specified | Topical (ear) | Single application | [8] |

| Neuroinflammation (LPS challenge) | C57BL/6 | Not Specified | Intranasal (IN), Intravenous (IV) | 3 days after LPS | [9] |

Table 2: Dexamethasone Administration in Rat Models

| Application | Rat Strain | Dosage | Administration Route | Frequency | Reference |

| Endotoxic Shock (LPS challenge) | Not Specified | 1 mg/kg | Intraperitoneal (IP) | 1 hr before or 1 hr after LPS | [10] |

| Immunosuppression | Not Specified | 2 mg/kg (initial), then 1 mg/kg | Intramuscular (IM) | q12h for 5 doses | [11] |

Experimental Protocols

Preparation of this compound for Injection

a) Vehicle Selection: